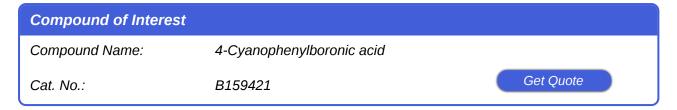


Application Notes and Protocols: Suzuki-Miyaura Coupling with 4-Cyanophenylboronic Acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This palladium-catalyzed reaction is prized for its mild conditions, high functional group tolerance, and the commercial availability of a wide array of starting materials. [1][2][3] **4-Cyanophenylboronic acid** is a valuable building block in medicinal chemistry and materials science, as the cyano group can be readily converted to other functional groups or serve as a key pharmacophore. This document provides a detailed protocol for the Suzuki-Miyaura coupling of **4-cyanophenylboronic acid** with various aryl halides, along with representative data and visualizations to guide researchers in their synthetic endeavors.

Reaction Principle

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.[1]

Data Presentation



The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of **4-cyanophenylboronic acid** with various aryl halides.

Table 1: Reaction Conditions for the Suzuki-Miyaura Coupling of **4-Cyanophenylboronic Acid** with Aryl Halides

Entry	Aryl Halide	Cataly st (mol%)	Ligand (mol%)	Base (equiv.)	Solven t	Tempe rature (°C)	Time (h)	Yield (%)
1	4- Bromoa nisole	Pd(OAc	SPhos (4)	K ₃ PO ₄	Toluene /H ₂ O (10:1)	100	12	95
2	1- Bromo- 4- nitroben zene	PdCl ₂ (d ppf) (3)	-	K₂CO₃ (2)	Dioxan e/H ₂ O (4:1)	85	4	92
3	2- Bromop yridine	Pd2(dba)3 (1.5)	P(t-Bu)₃ (6)	Cs ₂ CO ₃ (3)	1,4- Dioxan e	100	18	88
4	4- Chlorot oluene	Pd(OAc) ₂ (2)	XPhos (4)	K₃PO₄ (2)	t-Amyl alcohol	110	24	75
5	1-lodo- 3- methox ybenze ne	Pd(PPh 3)4 (3)	-	Na₂CO₃ (2)	DME/H ₂ O (3:1)	80	6	98

Table 2: Substrate Scope - Coupling of Various Aryl Halides with 4-Cyanophenylboronic Acid



Entry	Aryl Halide	Product	Yield (%)
1	4- Bromoacetophenone	4'-(acetyl)biphenyl-4- carbonitrile	94
2	3- Bromobenzaldehyde	3'-formylbiphenyl-4- carbonitrile	89
3	1-Bromo-2- fluorobenzene	2'-fluorobiphenyl-4- carbonitrile	91
4	4-lodotoluene	4'-methylbiphenyl-4- carbonitrile	97
5	2-Chloropyridine	4-(pyridin-2- yl)benzonitrile	78

Experimental Protocols General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

- 4-Cyanophenylboronic acid (1.2 equiv.)
- Aryl halide (1.0 equiv.)
- Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf), Pd(PPh₃)₄; 1-5 mol%)
- Ligand (if required, e.g., SPhos, XPhos, PPh₃; 2-10 mol%)
- Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃; 2-3 equiv.)
- Anhydrous solvent (e.g., Toluene, Dioxane, DME)
- Water (degassed)
- Inert gas (Argon or Nitrogen)



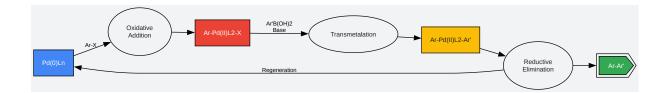
- Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
- Magnetic stirrer and heating mantle

Procedure:

- To a dry round-bottom flask containing a magnetic stir bar, add the aryl halide (1.0 equiv.), **4-cyanophenylboronic acid** (1.2 equiv.), the base (2.0 equiv.), the palladium catalyst (e.g., 2 mol% Pd(OAc)₂), and the ligand (e.g., 4 mol% SPhos).
- Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
- Add the anhydrous organic solvent (e.g., toluene) and degassed water via syringe. The typical solvent ratio is 5:1 to 10:1 organic solvent to water.
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 4-24 hours). Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.
- Characterize the purified product by NMR spectroscopy and mass spectrometry.

Mandatory Visualizations

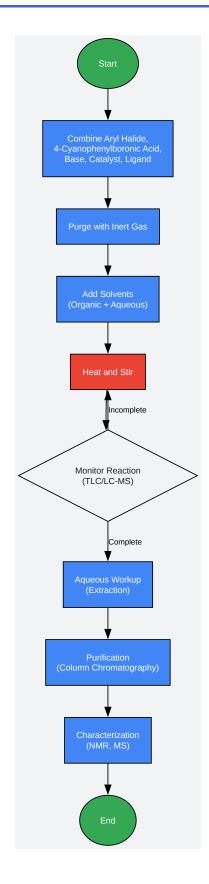




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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.





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Caption: General experimental workflow for the Suzuki-Miyaura coupling.



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